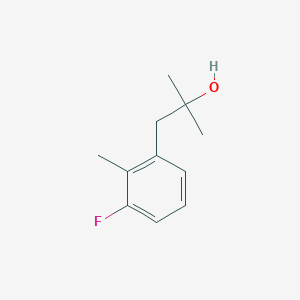![molecular formula C13H9Cl2FS B7998556 1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7998556.png)
1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with chlorine, fluorine, and a sulfanylmethyl group attached to a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 1-chloro-2-fluorobenzene with a suitable thiol reagent, such as 4-chlorobenzenethiol, under basic conditions. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the halogen atoms or to modify the sulfanylmethyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, DMF, DMSO.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated benzene derivatives and modified sulfanylmethyl groups.
Scientific Research Applications
1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of pharmaceuticals, agrochemicals, and materials science applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its unique chemical structure makes it a candidate for the design of novel drugs with specific targets.
Industry: Utilized in the production of specialty chemicals and advanced materials. It can be incorporated into polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s halogen and sulfanylmethyl groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of the target molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene
- 1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene
- 1-Chloro-2-fluoro-5-[(4-bromophenyl)sulfanylmethyl]benzene
Uniqueness
1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene is unique due to the specific positioning of its substituents on the benzene ring. This arrangement can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds. Its combination of chlorine, fluorine, and sulfanylmethyl groups provides a unique set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
2-chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-10-2-4-11(5-3-10)17-8-9-1-6-13(16)12(15)7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIYMVKBQQJKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=C(C=C2)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7998492.png)







![Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol](/img/structure/B7998545.png)

![1-Chloro-2-fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998586.png)
